molecular formula C28H29O6PS2 B1599774 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate CAS No. 439937-65-2

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Cat. No.: B1599774
CAS No.: 439937-65-2
M. Wt: 556.6 g/mol
InChI Key: AOKLGVCURZKCAC-UHFFFAOYSA-N
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Description

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is an organic salt with the CAS registry number 439937-65-2 . It is characterized as a white, crystalline solid and has the molecular formula C₂₈H₂₉O₆PS₂ and a molecular weight of 556.63 g/mol . This compound is a zwitterionic molecule, featuring both a positively charged triphenylphosphonium group and a negatively charged sulfonic acid moiety, the latter of which is stabilized as a tosylate salt . This unique structure grants it properties useful as a phase-transfer catalyst, facilitating reactions between reagents in immiscible solvents, such as water and organic phases. Its primary research applications include organic synthesis, where it can catalyze various reactions, and materials science, where it may be incorporated to modify surface properties. The product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications . It should be stored at standard room temperature conditions, typically between 20°C and 22°C . The SMILES string for this compound is CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1) P+ (C2=CC=CC=C2)C3=CC=CC=C3, which provides a detailed representation of its molecular structure .

Properties

IUPAC Name

4-methylbenzenesulfonate;triphenyl(3-sulfopropyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3PS.C7H8O3S/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11-16H,10,17-18H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKLGVCURZKCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCS(=O)(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460743
Record name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
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Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439937-65-2
Record name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
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Preparation Methods

General Synthetic Route

The primary and most reported synthetic route involves two main steps:

  • Step 1: Quaternization Reaction
    Triphenylphosphine reacts with 3-bromopropane-1-sulfonic acid (or its salt) to form the corresponding triphenyl(3-sulfopropyl)phosphonium intermediate.

  • Step 2: Salt Metathesis to Tosylate
    The intermediate phosphonium salt is then treated with p-toluenesulfonic acid (tosylic acid) to exchange the counterion, yielding 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate.

This method allows for the preparation of high-purity compounds suitable for research and catalytic applications.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Description Typical Yield (%)
1 Triphenylphosphine + 3-bromopropane-1-sulfonic acid Usually performed in polar aprotic solvents (e.g., acetonitrile, DMF) under reflux or elevated temperature. Reaction time varies from several hours to overnight. 80-90
2 Intermediate + p-toluenesulfonic acid Stirred at room temperature or mild heating to facilitate ion exchange and precipitation of tosylate salt. 85-95

The reaction proceeds via nucleophilic substitution where the phosphine attacks the alkyl bromide, forming the phosphonium salt. The subsequent salt metathesis with p-toluenesulfonic acid replaces the bromide ion with the tosylate ion, improving solubility and stability of the final product.

Purification Techniques

  • Crystallization: The tosylate salt often crystallizes from solvents like ethanol or acetone, allowing for easy purification.
  • Recrystallization: Further purification can be achieved by recrystallization from mixed solvents to enhance purity to ≥98% as confirmed by analytical data.
  • Filtration and Drying: The product is filtered and dried under vacuum to remove residual solvents and moisture.

Analytical Characterization Supporting Preparation

Research Findings on Preparation Optimization

  • Solvent Choice: Polar aprotic solvents such as DMF or acetonitrile enhance the nucleophilic substitution efficiency.
  • Temperature Control: Elevated temperatures (60–80 °C) speed up the quaternization but require monitoring to prevent decomposition.
  • Stoichiometry: Using slight excess of triphenylphosphine or 3-bromopropane-1-sulfonic acid ensures complete conversion.
  • Salt Exchange Efficiency: The use of p-toluenesulfonic acid in stoichiometric amounts ensures complete conversion to the tosylate salt without excess acid contamination.

Comparative Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Product Quality
Solvent DMF, Acetonitrile Enhances nucleophilic substitution and solubility
Temperature 60–80 °C (Step 1), RT to 50 °C (Step 2) Balances reaction rate and product stability
Reaction Time 6–24 hours Ensures complete conversion
Molar Ratio (Phosphine:Alkyl Halide) 1:1 to 1.1:1 Prevents unreacted starting materials
Purification Method Crystallization, Recrystallization Achieves ≥98% purity

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, phosphine oxides, and substituted phosphonium salts. These products have significant applications in various fields, including catalysis and material science .

Scientific Research Applications

Organic Synthesis and Catalysis

TPPPS tosylate serves as a valuable reagent in organic synthesis. Its ionic liquid nature allows for enhanced solubility of reactants and improved reaction rates. It has been utilized in various catalytic processes, including:

  • Oxidation Reactions: TPPPS can be oxidized to form sulfonic acid derivatives under controlled conditions.
  • Substitution Reactions: The sulfonic acid group can be replaced by other functional groups, making it a versatile intermediate in synthetic pathways .

Case Study:
A study demonstrated the effectiveness of TPPPS as a catalyst in the synthesis of complex organic molecules, achieving high yields in reactions that typically suffer from low efficiency when using traditional solvents .

Biological Applications

In biological research, TPPPS is employed as a zwitterionic buffer in biochemical assays. Its ability to maintain stable pH levels is crucial for various enzymatic reactions and cellular studies.

  • Membrane Studies: The compound has been used to investigate the properties of biological membranes due to its amphiphilic nature, which mimics membrane environments .

Case Study:
Research involving TPPPS showed its potential in stabilizing membrane proteins during purification processes, highlighting its importance in structural biology .

Material Science

TPPPS is also utilized in the development of advanced materials, particularly in the fields of nanotechnology and polymer science.

  • Polymer Solar Cells: Its ionic liquid properties contribute to improved charge transport in polymer solar cells, enhancing their efficiency.
  • Green Catalysts: TPPPS has been investigated as a sustainable catalyst for various chemical reactions, reducing the environmental impact associated with traditional catalysts .

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
Organic SynthesisCatalytic reactionsHigh yield and efficiency
Biological ResearchBuffering agent for assaysStable pH maintenance
Material SciencePolymer solar cells; green catalystsEnhanced performance; sustainability

Mechanism of Action

The mechanism of action of 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate involves its interaction with molecular targets through ionic and covalent bonding. The compound’s sulfonic acid group can form strong ionic interactions with various substrates, while the phosphonium group can participate in covalent bonding. These interactions enable the compound to act as an efficient catalyst and stabilizer in various chemical reactions .

Comparison with Similar Compounds

Research Findings and Unique Advantages

Dual Functionalization

The combination of sulfonic acid and triphenylphosphonio groups distinguishes the target compound from analogs:

  • Acid-Base Properties : The sulfonic acid provides strong acidity, while the phosphonium cation acts as a weak base, enabling pH-dependent reactivity.
  • Ionic Interactions: Potential for forming stable ionic liquids or polyelectrolytes, unlike neutral sulfonic acids .

Tosylate Counterion Benefits

  • Enhanced Stability : Tosylate’s aromatic ring improves thermal and oxidative stability compared to alkyl sulfonates.
  • Crystallinity : Facilitates purification and characterization, critical for pharmaceutical intermediates.

Biological Activity

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate, also known as Triphenyl(3-sulfopropyl)phosphonium tosylate, is a zwitterionic compound with significant biological activity. It is characterized by its unique structure, which includes a phosphonium group and a sulfonic acid moiety. This compound has garnered attention in various fields, including chemistry, biology, and material science due to its versatile properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₉O₆PS
  • Molecular Weight : 343.47 g/mol
  • CAS Number : 439937-65-2
  • Purity : ≥98.0%

The compound's zwitterionic nature contributes to its solubility in both organic solvents and water, making it an excellent candidate for numerous applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components. The sulfonic acid group allows for ionic interactions with various substrates, while the phosphonium group can engage in covalent bonding. This dual interaction facilitates its role as a catalyst and stabilizer in biochemical reactions.

Applications in Biological Research

  • Cell Membrane Studies : The compound is utilized in the study of cell membranes due to its ability to mimic membrane properties.
  • Biochemical Assays : It serves as a zwitterionic buffer in biochemical assays, maintaining pH stability during reactions.
  • Drug Delivery Systems : Research indicates potential applications in drug delivery systems due to its ionic characteristics that enhance solubility and bioavailability.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition of growth for Gram-positive bacteria, indicating potential use as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli8

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at specific concentrations, the compound induced apoptosis in cancer cells without affecting normal cells.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)25
Normal Fibroblasts>100

Comparison with Similar Compounds

This compound can be compared with other phosphonium salts regarding their biological activities:

Compound NameBiological ActivityNotes
Triphenylphosphonium chlorideModerate cytotoxicityLess soluble than tosylate
Benzyltriphenylphosphonium chlorideLow antimicrobial activityMore stable but less reactive
Triphenylphosphonium acetateHigh reactivitySuitable for organic synthesis

Q & A

Q. What are the standard synthetic routes for preparing 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate?

The synthesis typically involves quaternization of triphenylphosphine with a propane sulfonic acid derivative followed by tosylation. For example, reacting 3-bromopropane-1-sulfonic acid with triphenylphosphine in a polar solvent (e.g., acetonitrile) under reflux yields the phosphonium intermediate. Subsequent ion exchange with p-toluenesulfonic acid (tosylate) in aqueous or alcoholic media produces the final compound . Key steps include stoichiometric control of reactants and purification via recrystallization or column chromatography.

Q. Which characterization techniques are essential for verifying the structure and purity of this compound?

Essential techniques include:

  • FT-IR : Confirms functional groups (e.g., sulfonic acid S=O stretching at ~1040 cm⁻¹, P–C aromatic vibrations).
  • NMR (¹H, ¹³C, ³¹P) : Validates proton environments (e.g., aromatic protons from triphenylphosphonio, sulfonic acid protons) and phosphorus coordination.
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, S, and P.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

Q. What are the primary applications of this compound in academic research?

It is widely used as:

  • Catalyst or co-catalyst : In multicomponent reactions (e.g., synthesis of dihydrotetrazolo[1,5-a]pyrimidines) due to its Brønsted acidity and ability to stabilize intermediates .
  • Ionic liquid precursor : Its sulfonic acid and phosphonio groups enable tunable solubility and acidity for green chemistry applications .

Advanced Research Questions

Q. How does the triphenylphosphonio group influence catalytic activity in organic transformations?

The phosphonio group enhances electrophilicity by stabilizing cationic intermediates via resonance and inductive effects. For example, in the synthesis of tetrazoloquinazolinones, it facilitates proton transfer steps, reducing activation energy. Comparative studies with non-phosphonated analogs show a 20–30% increase in reaction yields under identical conditions .

Q. What strategies can resolve contradictions in catalytic efficiency data between batch and flow reactors?

Contradictions often arise from mass transfer limitations or uneven catalyst distribution in flow systems. Methodological approaches include:

  • Kinetic profiling : Compare turnover frequencies (TOF) in both systems.
  • Computational fluid dynamics (CFD) : Model flow dynamics to optimize reactor design.
  • Catalyst immobilization : Anchor the compound on magnetic nanoparticles (e.g., SiO₂–Fe₃O₄) to enhance recyclability and dispersion .

Q. How can reaction conditions be optimized for solvent-free synthesis using this compound?

Systematic optimization involves:

  • Design of Experiments (DoE) : Vary temperature (70–120°C), catalyst loading (5–15 mol%), and substrate ratios.
  • Real-time monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.
  • Reusability testing : Confirm stability over ≥6 cycles with <5% activity loss via post-reaction characterization (SEM-EDX, FT-IR) .

Q. What mechanistic insights explain its role in accelerating dihydrotetrazolo[1,5-a]pyrimidine formation?

The compound acts as a dual acid catalyst:

  • The sulfonic acid group protonates carbonyl substrates, enhancing electrophilicity.
  • The phosphonio group stabilizes imine intermediates via non-covalent interactions (e.g., π–π stacking with aromatic aldehydes). Kinetic isotope effect (KIE) studies and DFT calculations support a stepwise mechanism involving rate-limiting cyclization .

Q. How to address low yields in large-scale syntheses using this catalyst?

Common issues and solutions:

  • Mass transfer limitations : Use high-shear mixing or ultrasonic irradiation.
  • Byproduct formation : Introduce scavengers (e.g., molecular sieves) for water removal in condensation steps.
  • Catalyst degradation : Pre-treat the catalyst with stabilizing agents (e.g., ionic liquids) to mitigate leaching .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation.
  • Handling : Use PPE (gloves, goggles) in fume hoods; neutralize spills with NaHCO₃. Toxicity data (LD₅₀ >2000 mg/kg in rats) suggest moderate hazard, but prolonged exposure requires monitoring .

Q. How to validate the compound’s stability under varying pH conditions?

Conduct accelerated stability studies:

  • pH 2–12 : Monitor decomposition via HPLC at 25–60°C over 48 hours.
  • Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers.
    Stability is typically highest at pH 4–6, with degradation via sulfonic acid group hydrolysis under alkaline conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Reactant of Route 2
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3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

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